molecular formula C13H24N2O2 B15278493 tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B15278493
M. Wt: 240.34 g/mol
InChI Key: WMQCBDXKJFZRER-JTQLQIEISA-N
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Description

tert-Butyl (S)-6-methyl-2,7-diazaspiro[35]nonane-7-carboxylate is a chemical compound with the molecular formula C13H24N2O2 It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspiro compound with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is used in the development of new drugs and therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It is used in the design of inhibitors for specific enzymes and receptors, which could lead to new treatments for various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of a tert-butyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (6S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-10-7-13(8-14-9-13)5-6-15(10)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m0/s1

InChI Key

WMQCBDXKJFZRER-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1CC2(CCN1C(=O)OC(C)(C)C)CNC2

Canonical SMILES

CC1CC2(CCN1C(=O)OC(C)(C)C)CNC2

Origin of Product

United States

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